molecular formula C18H18N4OS B12460444 N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

Cat. No.: B12460444
M. Wt: 338.4 g/mol
InChI Key: DPYGYKIOVFNRBF-UHFFFAOYSA-N
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Description

N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the triazole ring.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide
  • N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide

Uniqueness

N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C18H18N4OS/c1-13(23)19-16-10-8-15(9-11-16)17-20-21-18(22(17)2)24-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,23)

InChI Key

DPYGYKIOVFNRBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC=CC=C3

Origin of Product

United States

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